(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
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Overview
Description
“(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran” is a protected galactopyranoside . It is useful as a building block for the synthesis of complex carbohydrates . The compound has β-phenylthio and 6-benzyl protecting groups .
Molecular Structure Analysis
The molecular formula of this compound is C40H40O5S. It has a molecular weight of 632.82. The structure contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The ring is substituted with benzyloxy and phenylthio groups .Physical and Chemical Properties Analysis
This compound is a solid in the form of a powder . It has a melting point of 124-125 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Diversity-Oriented Synthesis and Chemical Libraries
Research demonstrates the utility of related tetrahydropyrans in diversity-oriented synthesis, providing a basis for creating libraries of structurally diverse non-natural compounds. Such compounds have potential for screening against a variety of biological targets, highlighting the role of similar structures in drug discovery and medicinal chemistry (Zaware et al., 2011).
Multi-Component Synthesis Approaches
The efficient synthesis of complex pyran derivatives through one-pot, multi-component approaches is another area of application. This method emphasizes the compound's role in facilitating the synthesis of molecules with potential biological activity, showcasing its importance in streamlining chemical synthesis processes (Bade & Vedula, 2015).
Photochromic and Redox Properties
Studies on 2H-pyran derivatives reveal insights into their photochromic and redox properties, essential for developing materials with potential applications in sensing, imaging, and information storage. The ability to switch between different forms upon exposure to light or redox agents underscores the versatility of these compounds in material science (Huang et al., 2007).
Drug Delivery Systems
The encapsulation of lipophilic derivatives within water-soluble cages for drug delivery exemplifies the application of pyran derivatives in designing novel drug delivery systems. This research highlights the potential for improving the solubility and therapeutic efficacy of hydrophobic drugs, contributing to advancements in pharmacology and nanomedicine (Mattsson et al., 2010).
Synthesis of Bioactive Molecules
The synthesis of 2-amino-4H-pyrans, which exhibit various biological activities, further demonstrates the compound's relevance in creating molecules with potential applications as anticancer, antihypertensive, and coronary dilating agents. This aspect underscores the importance of such structures in the development of new therapeutic agents (Zonouzi et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside, also known as (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane or (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, is a complex compound with potential biochemical applications.
Mode of Action
The compound is a type of chalcoglycoside, and its electrochemical oxidation follows an overall EC-type mechanism . The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further .
Biochemical Pathways
The compound is involved in the electrochemical oxidation pathway, where it undergoes a series of redox reactions . The formal oxidation potentials vary according to the identity of the chalcogenide .
Result of Action
Similar compounds, such as phenyl 1-thio-glycosides, have been used extensively for the synthesis of complex oligosaccharides and as specific inhibitors of human galectins .
Action Environment
It is known that the compound should be stored at temperatures below 0°c .
Biochemical Analysis
Biochemical Properties
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside is involved in various biochemical reactions. It has been used extensively for the synthesis of complex oligosaccharides . The compound interacts with various enzymes and proteins, undergoing an EC-type mechanism during electrochemical oxidation .
Molecular Mechanism
The molecular mechanism of Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside involves the electrochemical oxidation of the compound, following an EC-type mechanism. The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39-,40+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-DTQLOPILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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